![molecular formula C19H21N5O4S2 B2506710 N,N-dimethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzenesulfonamide CAS No. 2034426-77-0](/img/structure/B2506710.png)

N,N-dimethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

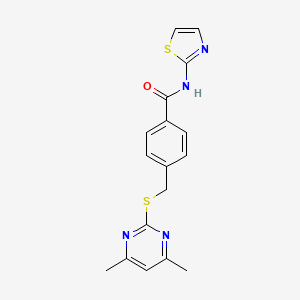

The compound N,N-dimethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzenesulfonamide is a derivative of benzenesulfonamide, a class of compounds known for their inhibitory action on human carbonic anhydrase (hCA) isoforms. These isoforms, such as hCA I, II, VII, IX, and XII, are involved in various physiological and pathological processes, including glaucoma, epilepsy, obesity, and cancer . The compound incorporates a 1,3,5-triazine moiety, which is a common feature in molecules with potential pharmacological activities, including antioxidant, enzyme inhibition, and anticancer properties .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives with triazine moieties typically involves the reaction of 4-isocyanato-benzenesulfonamide with 2-amino-4,6-dichloro-1,3,5-triazine, followed by derivatization with various nucleophiles such as morpholine, ammonia, methylamine, dimethylamine, and piperidine . The resulting compounds have been shown to exhibit potent inhibitory action against hCA isoforms, particularly hCA IX, which is a validated drug target for anticancer agents .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized by the presence of a sulfonamide group attached to a benzene ring, which is essential for hCA inhibition. The incorporation of triazine and piperidine moieties provides additional points of interaction with the enzyme's active site, enhancing the inhibitory potency and selectivity . Crystallographic and computational studies have been used to rationalize the interactions between these inhibitors and the hCA isoforms .

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is influenced by the presence of the triazine ring and the substituents attached to it. These compounds can undergo further chemical modifications, which can be exploited to fine-tune their pharmacological properties. For instance, the introduction of different aromatic amines, dimethylamine, morpholine, and piperidine substituents can lead to variations in enzyme inhibition potency and selectivity .

Physical and Chemical Properties Analysis

Benzenesulfonamide derivatives with triazine moieties generally exhibit moderate DPPH radical scavenging and metal chelating activity, and low ABTS cation radical scavenging activity . These compounds have also demonstrated cytotoxic activity against various human cancer cell lines and the ability to induce apoptosis in these cells . The physical properties, such as solubility and stability, can be influenced by the nature of the substituents, which is important for their pharmacokinetic profile and therapeutic potential .

Aplicaciones Científicas De Investigación

Antioxidant and Enzyme Inhibitory Activities

N,N-dimethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzenesulfonamide and related compounds have been investigated for their antioxidant properties using various assays. They have shown moderate scavenging activity against radicals and metal chelating activity. Moreover, these compounds have demonstrated inhibitory activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase, which are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders (Lolak et al., 2020).

Carbonic Anhydrase Inhibition for Anticancer Potential

A series of related benzenesulfonamides have been synthesized and tested for their efficiency as inhibitors of carbonic anhydrase (CA) isoforms, particularly hCA IX and XII. These isoforms are associated with tumorigenesis, making the compounds potential candidates for anticancer and antimetastatic agents. Studies have shown high selectivity and inhibition potency for hCA IX, which is a validated drug target for cancer therapy (Lolak et al., 2019).

Antimicrobial Activity

Compounds structurally similar to N,N-dimethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzenesulfonamide have been explored for their antimicrobial properties. Certain derivatives have shown significant activity against various strains of microbes, suggesting potential for the development of new antimicrobial agents (Desai et al., 2016).

Corrosion Inhibition

Research on benzothiazole derivatives, including those with structural motifs similar to N,N-dimethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzenesulfonamide, has demonstrated their effectiveness as corrosion inhibitors for steel in acidic solutions. This indicates potential industrial applications, particularly in protecting metal surfaces from corrosion (Hu et al., 2016).

Propiedades

IUPAC Name |

N,N-dimethyl-4-[4-(4-oxothieno[3,2-d]triazin-3-yl)piperidine-1-carbonyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4S2/c1-22(2)30(27,28)15-5-3-13(4-6-15)18(25)23-10-7-14(8-11-23)24-19(26)17-16(20-21-24)9-12-29-17/h3-6,9,12,14H,7-8,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCGVQYXZISZLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-((2-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2506627.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]acetamide](/img/structure/B2506629.png)

![N-[(1S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-N-[(4-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2506636.png)

![2-(2-fluorophenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2506637.png)

![4-(Methylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2506638.png)

![2-(2,5-dimethylfuran-3-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2506642.png)

![Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate](/img/structure/B2506643.png)

![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2506649.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-chloro-3-fluorophenyl)propanamide](/img/structure/B2506650.png)